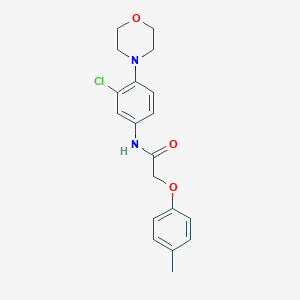
N-(5-chloropyridin-2-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloropyridin-2-yl)-2-phenylacetamide, also known as CPAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPAPA is a member of the pyridine family of compounds and is structurally similar to other pyridine-based drugs such as Nicotine and Clozapine. In
Applications De Recherche Scientifique
N-(5-chloropyridin-2-yl)-2-phenylacetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N-(5-chloropyridin-2-yl)-2-phenylacetamide has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of N-(5-chloropyridin-2-yl)-2-phenylacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and acetylcholine. N-(5-chloropyridin-2-yl)-2-phenylacetamide has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects
N-(5-chloropyridin-2-yl)-2-phenylacetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(5-chloropyridin-2-yl)-2-phenylacetamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, N-(5-chloropyridin-2-yl)-2-phenylacetamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloropyridin-2-yl)-2-phenylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. Additionally, N-(5-chloropyridin-2-yl)-2-phenylacetamide has been extensively studied in animal models and has been shown to exhibit a wide range of biological activities. However, there are also some limitations to the use of N-(5-chloropyridin-2-yl)-2-phenylacetamide in lab experiments. For example, the exact mechanism of action is not fully understood, and the compound has not yet been tested in human clinical trials.
Orientations Futures
There are several future directions for research on N-(5-chloropyridin-2-yl)-2-phenylacetamide. One area of interest is the development of more potent and selective derivatives of N-(5-chloropyridin-2-yl)-2-phenylacetamide that can be used for the treatment of specific neurological disorders. Another area of interest is the investigation of the potential use of N-(5-chloropyridin-2-yl)-2-phenylacetamide in combination with other drugs for the treatment of complex diseases such as cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloropyridin-2-yl)-2-phenylacetamide and its potential applications in the field of medicinal chemistry.
Conclusion
In conclusion, N-(5-chloropyridin-2-yl)-2-phenylacetamide is a promising compound with potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. While there are still many unanswered questions about the exact mechanism of action and potential applications of N-(5-chloropyridin-2-yl)-2-phenylacetamide, the compound has already generated significant interest in the scientific community and is likely to continue to be the subject of research for years to come.
Méthodes De Synthèse
The synthesis of N-(5-chloropyridin-2-yl)-2-phenylacetamide involves the reaction of 2-chloronicotinic acid with phenylacetic acid in the presence of a catalyst such as phosphorus oxychloride. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of N-(5-chloropyridin-2-yl)-2-phenylacetamide with a purity of over 98%.
Propriétés
Nom du produit |
N-(5-chloropyridin-2-yl)-2-phenylacetamide |
|---|---|
Formule moléculaire |
C13H11ClN2O |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C13H11ClN2O/c14-11-6-7-12(15-9-11)16-13(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16,17) |
Clé InChI |
OOXZLDZAMPUCPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl |
Solubilité |
21.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253074.png)
![2-({[(2,3-dichlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253075.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B253076.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253082.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B253088.png)
![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)
![3,4-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B253093.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253094.png)
![Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide](/img/structure/B253096.png)
![N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B253097.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B253098.png)
![N-[4-(benzoylamino)phenyl]nicotinamide](/img/structure/B253100.png)
![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide](/img/structure/B253101.png)